molecular formula C20H17NO5S B310236 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate

Cat. No. B310236
M. Wt: 383.4 g/mol
InChI Key: RISXWAZQFXSWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate, also known as AMC-4-MS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized by several methods, and its mechanism of action has been studied extensively.

Mechanism of Action

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and reduce the formation of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has several advantages for lab experiments. It is stable and can be easily synthesized. It has been found to have low toxicity and can be administered orally or topically. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate. One area of research is the development of more efficient synthesis methods for 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate. Another area of research is the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted to optimize the dosage and administration of 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate for maximum effectiveness.

Synthesis Methods

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been synthesized by several methods, including the reaction of 2-(carbonylamino)benzenesulfonate with 4-methoxyphenylboronic acid, and the reaction of 2-aminobenzenesulfonamide with 4-methoxyphenyl isocyanate. The latter method was found to be more efficient, with a higher yield of 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate.

Scientific Research Applications

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to have potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Product Name

2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C20H17NO5S/c1-25-16-11-13-17(14-12-16)27(23,24)26-19-10-6-5-9-18(19)20(22)21-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22)

InChI Key

RISXWAZQFXSWRM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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